

Physicochemical properties of S-2-Cyanobenzyl ethanethioate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **S-2-Cyanobenzyl ethanethioate**

Cat. No.: **B11925443**

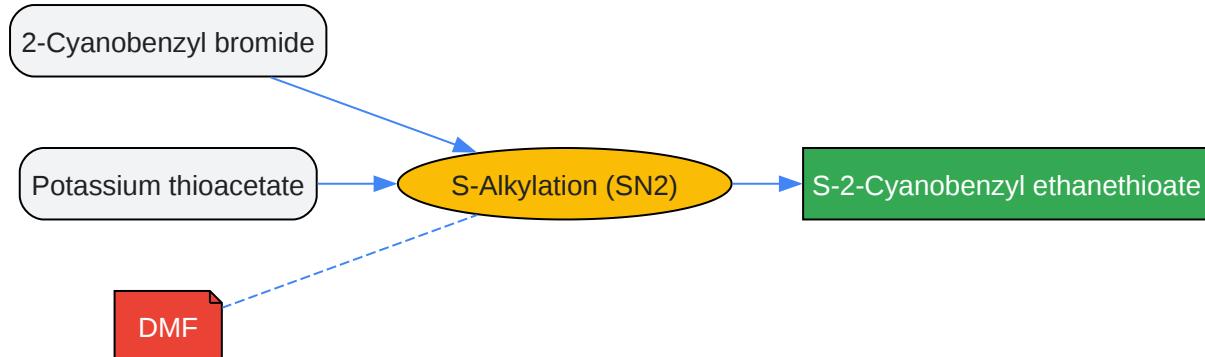
[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **S-2-Cyanobenzyl Ethanethioate**

Introduction

S-2-Cyanobenzyl ethanethioate is an organosulfur compound featuring a benzyl group substituted with a cyano group at the 2-position and linked to an ethanethioate moiety.^[1] Its unique molecular architecture, which combines a reactive thioester, a benzyl group, and a cyano functionality, makes it a compound of significant interest in organic synthesis and medicinal chemistry.^[1] The presence of both sulfur and nitrogen functionalities in a single molecule offers diverse possibilities for chemical transformations and biological interactions.^[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, reactivity, and potential applications of **S-2-Cyanobenzyl ethanethioate**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties


While specific experimental data for **S-2-Cyanobenzyl ethanethioate** is not extensively reported in the literature, its properties can be predicted based on its structure and data from analogous compounds.

Property	Value	Source/Basis
IUPAC Name	S-(2-cyanobenzyl) ethanethioate	[2]
CAS Number	887092-54-8	[2]
Molecular Formula	C ₁₀ H ₉ NOS	[1] [2]
Molecular Weight	191.26 g/mol	[2]
Appearance	Predicted: Colorless to pale yellow liquid or solid	Based on similar thioesters and benzonitrile derivatives. [3]
Melting Point	Predicted: 33.0-39.0 °C	Based on the melting point of the related compound 2-(Methylthio)benzonitrile.
Boiling Point	Predicted: > 200 °C	Estimated based on the boiling point of structurally similar aromatic compounds.
Solubility	Predicted: Insoluble in water; soluble in organic solvents like DMF, CH ₂ Cl ₂ , and ethyl acetate.	Based on the properties of similar organic thioesters and nitriles. [3]
InChI	InChI=1S/C10H9NOS/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3	[1] [2]
InChI Key	SSHYUVPFSAXYFO-UHFFFAOYSA-N	[1] [2]
Canonical SMILES	CC(=O)SCC1=CC=CC=C1C#N	[1] [2]

Synthesis of S-2-Cyanobenzyl Ethanethioate

The synthesis of **S-2-Cyanobenzyl ethanethioate** can be achieved through nucleophilic substitution, a robust and widely used method for forming thioesters.[\[1\]](#)[\[4\]](#) The most common approach involves the reaction of an alkyl halide with a thioacetate salt.[\[4\]](#)

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **S-2-Cyanobenzyl ethanethioate** via S-alkylation.

Experimental Protocol

This protocol is adapted from established procedures for thioacetate synthesis.[4]

Materials:

- 2-Cyanobenzyl bromide
- Potassium thioacetate (KSAc)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium thioacetate (1.2 equivalents) in anhydrous DMF (10 volumes).
- To this solution, add 2-cyanobenzyl bromide (1.0 equivalent) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a brine solution.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **S-2-Cyanobenzyl ethanethioate** by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Spectroscopic Characterization (Predicted)

As experimental spectra are not readily available, the following are predictions based on the compound's structure and known spectroscopic data for its functional groups.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium-Weak	Aromatic C-H stretch
~2930	Weak	Aliphatic C-H stretch (CH ₂)
~2225	Strong	C≡N stretch (nitrile)
~1690	Strong	C=O stretch (thioester)
~1600, ~1480	Medium-Weak	Aromatic C=C stretch
~1440	Medium	CH ₂ bend
~690	Strong	C-S stretch

¹H NMR Spectroscopy

Predicted chemical shifts (δ) in CDCl₃:

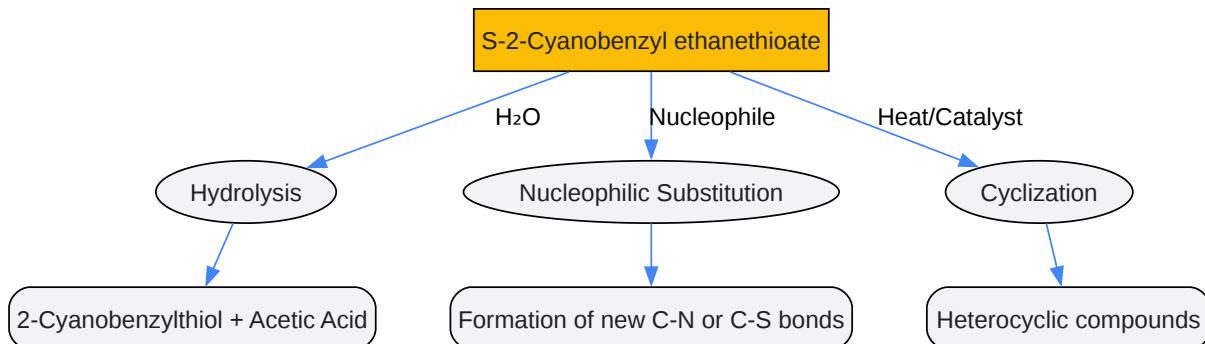
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.6-7.3	m	4H	Aromatic protons
~4.2	s	2H	-S-CH ₂ -Ar
~2.4	s	3H	-C(=O)-CH ₃

¹³C NMR Spectroscopy

Predicted chemical shifts (δ) in CDCl₃:

Chemical Shift (ppm)	Assignment
~195	C=O (thioester)
~135-127	Aromatic carbons
~117	C≡N (nitrile)
~35	-S-CH ₂ -Ar
~30	-C(=O)-CH ₃

Mass Spectrometry


Predicted fragmentation:

- Molecular Ion (M⁺): m/z = 191.04
- Major Fragments:
 - m/z = 148: Loss of acetyl group (-COCH₃)
 - m/z = 116: Formation of 2-cyanobenzyl cation
 - m/z = 43: Acetyl cation (CH₃CO⁺)

Reactivity and Potential Applications

The unique combination of functional groups in **S-2-Cyanobenzyl ethanethioate** dictates its reactivity and potential uses.

Chemical Reactivity

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **S-2-Cyanobenzyl ethanethioate**.

- Nucleophilic Substitution: The thioester linkage is susceptible to attack by nucleophiles, leading to the displacement of the thioacetyl group. The electron-withdrawing cyano group can influence the reactivity of the benzyl position.[1]
- Hydrolysis: In the presence of water, especially under acidic or basic conditions, the thioester can hydrolyze to form 2-cyanobenzylthiol and acetic acid.[1]
- Cyclization Reactions: Under specific conditions, intramolecular or intermolecular reactions involving the cyano and thioester groups could lead to the formation of heterocyclic compounds.[1]

Potential Applications in Drug Development and Organic Synthesis

- Intermediate in Organic Synthesis: This compound serves as a valuable building block for synthesizing more complex molecules, particularly those containing sulfur and nitrogen.[1]
- Pharmaceutical Research: The thioester moiety is a known pharmacophore and can act as a bioisostere for esters and amides, potentially improving the pharmacokinetic properties of drug candidates. The cyano group is also a common feature in many bioactive molecules.

Therefore, **S-2-Cyanobenzyl ethanethioate** could be explored for the development of new therapeutic agents.[1]

- Agrochemicals: The unique structural features may also be beneficial in the design of novel agrochemicals.[1]

Safety and Handling

While a specific safety data sheet for **S-2-Cyanobenzyl ethanethioate** is not widely available, based on its chemical structure, the following precautions should be taken:

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Hazards: May cause skin and eye irritation. The nitrile group can be toxic if ingested or absorbed through the skin.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

S-2-Cyanobenzyl ethanethioate is a compound with significant potential in synthetic and medicinal chemistry. Although detailed experimental data is currently limited, its predicted properties and reactivity profile suggest it can serve as a versatile intermediate for constructing complex molecular architectures. Further research into this compound is warranted to fully elucidate its properties and explore its applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy S-2-Cyanobenzyl ethanethioate [smolecule.com]

- 2. 887092-54-8 | S-2-Cyanobenzyl ethanethioate - AiFChem [aifchem.com]
- 3. CAS 6609-54-7: 2-(Methylthio)benzonitrile | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physicochemical properties of S-2-Cyanobenzyl ethanethioate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11925443#physicochemical-properties-of-s-2-cyanobenzyl-ethanethioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com